molecular formula C18H19N3O4 B3010539 Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2097887-90-4

Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B3010539
CAS No.: 2097887-90-4
M. Wt: 341.367
InChI Key: XFFBVQOUVPUWDN-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a piperidine ring, and a pyrimidine group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the piperidine ring, and the pyrimidine group. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of anhydrous solvents, such as xylene, and reagents like potassium carbonate and 2-chloropyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, resulting in changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of the benzo[d][1,3]dioxole, piperidine, and pyrimidine groups

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12-19-7-4-17(20-12)25-14-5-8-21(9-6-14)18(22)13-2-3-15-16(10-13)24-11-23-15/h2-4,7,10,14H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFBVQOUVPUWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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